(+)-Isamoltane
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Overview
Description
(+)-Isamoltane is a chemical compound known for its unique pharmacological properties. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (+) enantiomer is the active form. This compound has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Isamoltane typically involves several steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of chemical reactions such as alkylation, reduction, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(+)-Isamoltane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reactions where one functional group is replaced by another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
(+)-Isamoltane has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders, such as anxiety and depression.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of (+)-Isamoltane involves its interaction with specific molecular targets in the body. It primarily acts on neurotransmitter receptors in the brain, modulating their activity and influencing neural signaling pathways. The exact pathways and targets can vary, but it is known to affect receptors such as serotonin and dopamine receptors, contributing to its neuropharmacological effects.
Comparison with Similar Compounds
(+)-Isamoltane can be compared with other similar compounds in terms of its structure and pharmacological properties. Similar compounds include:
Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.
Atenolol: A selective beta1 receptor antagonist used for cardiovascular conditions.
Metoprolol: Another beta1-selective antagonist with applications in treating heart conditions.
What sets this compound apart is its unique chiral nature and specific receptor interactions, which may offer distinct therapeutic advantages in certain conditions.
Properties
CAS No. |
116861-01-9 |
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Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
(2R)-1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C16H22N2O2/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18/h3-10,13-14,17,19H,11-12H2,1-2H3/t14-/m1/s1 |
InChI Key |
XVTVPGKWYHWYAD-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC=C1N2C=CC=C2)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O |
Origin of Product |
United States |
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